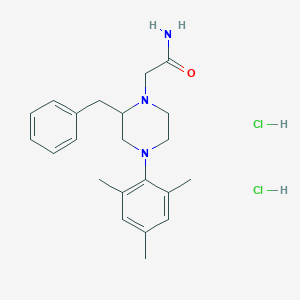
4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride, also known as TPA023, is a chemical compound that belongs to the piperazine class of drugs. It has been studied extensively for its potential use in treating various neurological disorders, including anxiety, depression, and schizophrenia.
Wirkmechanismus
4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride is believed to exert its therapeutic effects by acting as a selective agonist for the GABA-A receptor subtype containing the α2 and α3 subunits. This receptor subtype is thought to play a key role in regulating anxiety, depression, and other neurological conditions.
Biochemical and Physiological Effects:
Studies have shown that 4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride can produce a range of biochemical and physiological effects in animal models. These effects include increased GABAergic neurotransmission, decreased glutamatergic neurotransmission, and altered levels of various neurotransmitters and neuropeptides.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride as a research tool is its high degree of selectivity for the α2/α3 GABA-A receptor subtype. This allows researchers to study the specific effects of this receptor subtype on various neurological processes. However, 4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride is also associated with a number of limitations, including its relatively short half-life and potential for off-target effects.
Zukünftige Richtungen
There are numerous future directions for research on 4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride and related compounds. One key area of focus is the development of more selective and potent agonists for the α2/α3 GABA-A receptor subtype. Additionally, researchers are exploring the potential of 4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride for treating a variety of neurological disorders, including anxiety, depression, and schizophrenia. Finally, there is growing interest in the use of 4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride as a research tool for studying the role of the α2/α3 GABA-A receptor subtype in various neurological processes.
Synthesemethoden
4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride can be synthesized through a multi-step process that involves the reaction of piperazine with a variety of reagents, including phenylmethyl chloride and 2,4,6-trimethylphenyl isocyanate. The resulting compound is then treated with acetic anhydride to form 4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride.
Wissenschaftliche Forschungsanwendungen
4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride has been the focus of numerous scientific studies due to its potential as a therapeutic agent for a variety of neurological disorders. In particular, it has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models.
Eigenschaften
CAS-Nummer |
121513-33-5 |
|---|---|
Produktname |
4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride |
Molekularformel |
C22H31Cl2N3O |
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
2-[2-benzyl-4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide;dihydrochloride |
InChI |
InChI=1S/C22H29N3O.2ClH/c1-16-11-17(2)22(18(3)12-16)25-10-9-24(15-21(23)26)20(14-25)13-19-7-5-4-6-8-19;;/h4-8,11-12,20H,9-10,13-15H2,1-3H3,(H2,23,26);2*1H |
InChI-Schlüssel |
QTFBLUMRFANUNG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C(C2)CC3=CC=CC=C3)CC(=O)N)C.Cl.Cl |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C(C2)CC3=CC=CC=C3)CC(=O)N)C.Cl.Cl |
Synonyme |
1-Piperazineacetamide, 4-(phenylmethyl)-N-(2,4,6-trimethylphenyl)-, di hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



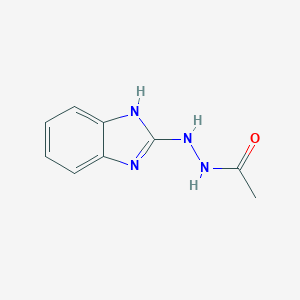
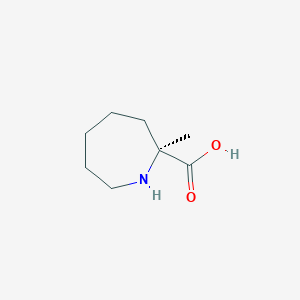

![1-Methanesulfinyl-4-methylsulfanyl-6,7-dihydro-5H-cyclopenta[D]pyridazine](/img/structure/B53582.png)


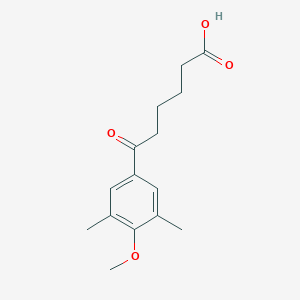


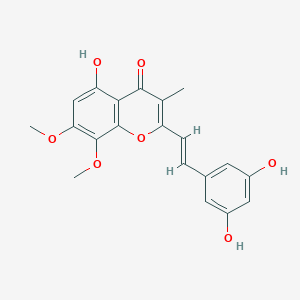

![Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate](/img/structure/B53602.png)
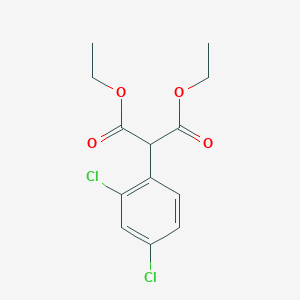
![5-Acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B53605.png)